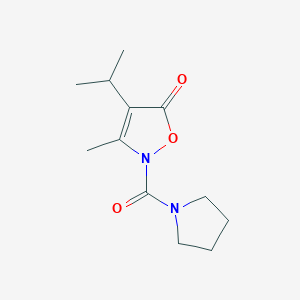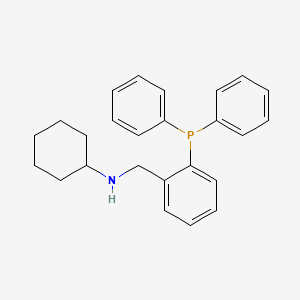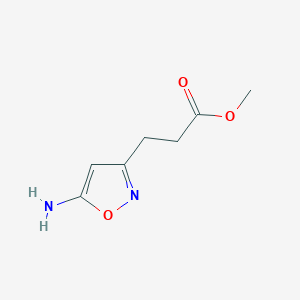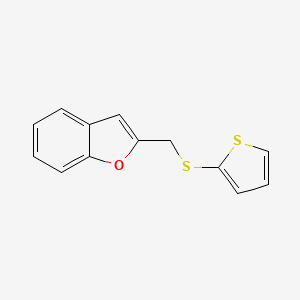
2-((Thiophen-2-ylthio)methyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Thiophen-2-ylthio)methyl)benzofuran: is a heterocyclic compound that combines the structural features of both benzofuran and thiophene Benzofuran is known for its wide array of biological activities, while thiophene is a sulfur-containing five-membered ring that is often found in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylthio)methyl)benzofuran typically involves the construction of the benzofuran ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate thiophene derivatives under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with thiophene-2-carbaldehyde in the presence of a base like potassium carbonate can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Thiophen-2-ylthio)methyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-((Thiophen-2-ylthio)methyl)benzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-((Thiophen-2-ylthio)methyl)benzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: Known for its antimicrobial and anticancer activities.
Thiophene: Widely used in the development of pharmaceuticals and materials science.
Benzothiophene: Exhibits biological activities similar to benzofuran and thiophene.
Uniqueness
2-((Thiophen-2-ylthio)methyl)benzofuran is unique due to the combination of benzofuran and thiophene moieties in a single molecule
Eigenschaften
CAS-Nummer |
88673-95-4 |
|---|---|
Molekularformel |
C13H10OS2 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2-(thiophen-2-ylsulfanylmethyl)-1-benzofuran |
InChI |
InChI=1S/C13H10OS2/c1-2-5-12-10(4-1)8-11(14-12)9-16-13-6-3-7-15-13/h1-8H,9H2 |
InChI-Schlüssel |
DUPGSJUKRVQUMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)CSC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
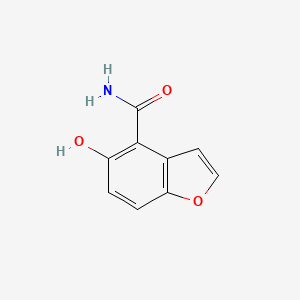
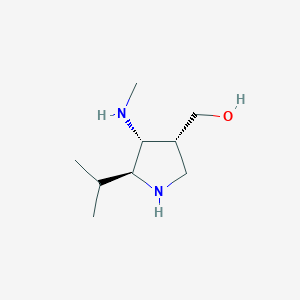
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
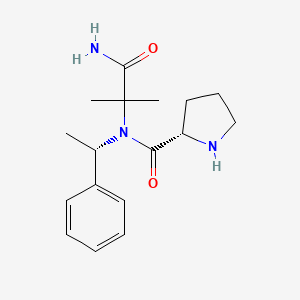
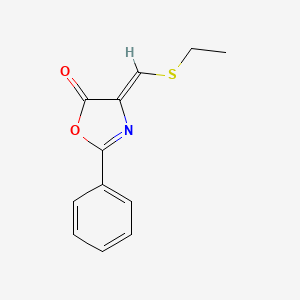
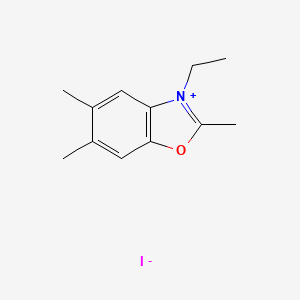

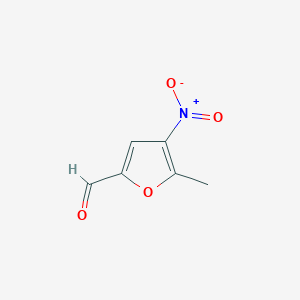
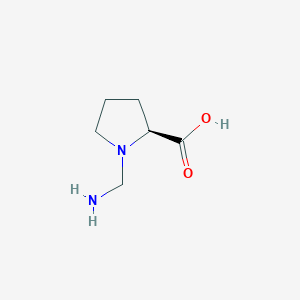
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
